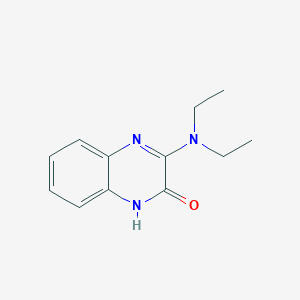
3-(diethylamino)quinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethylamino)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and chemical properties
Wirkmechanismus
Target of Action
The primary targets of 3-(diethylamino)quinoxalin-2(1H)-one are the C–H bonds in biological molecules . The compound has been shown to have diverse biological activities and chemical properties, which are largely due to its ability to directly functionalize these bonds .
Mode of Action
This compound interacts with its targets through a process known as C–H bond activation . This involves the compound attaching to the C–H bond, causing it to break and form new bonds. This can result in various changes, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Biochemical Pathways
The activation of C–H bonds by this compound affects several biochemical pathways. These include the pathways involved in the synthesis of various biological molecules, as the compound can introduce new functional groups into these molecules . The downstream effects of these changes can be diverse, depending on the specific molecules and pathways involved.
Pharmacokinetics
The compound’s ability to directly functionalize c–h bonds suggests that it may have good bioavailability, as this property could potentially enhance its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its ability to modify biological molecules through C–H bond activation . This can result in changes to the structure and function of these molecules, which can in turn affect various cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s ability to activate C–H bonds can be affected by the presence of other chemicals in the environment . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the C3 position. One common method is the direct C3-functionalization via C–H bond activation. This can be achieved through various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . These reactions often require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Transition metal-free methodologies have emerged as sustainable protocols for the C3-functionalization of quinoxalin-2(1H)-ones, providing an environmentally benign synthetic route .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diethylamino)quinoxalin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include unactivated alkyl iodides for alkylation , and N-hydroxyphthalimide esters for decarboxylative alkylation . Conditions often involve visible-light initiation or electrochemical methods to facilitate the reactions.
Major Products
The major products formed from these reactions include various C3-functionalized quinoxalin-2(1H)-ones, which can be further utilized in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
3-(Diethylamino)quinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits diverse biological activities, making it a candidate for drug discovery and development.
Medicine: Its derivatives have potential therapeutic applications due to their biological activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound, which lacks the diethylamino group.
3-Alkylated Quinoxalin-2(1H)-ones: Compounds with alkyl groups at the C3 position.
Coumarins: Another class of heterocyclic compounds with similar functionalization patterns.
Uniqueness
3-(Diethylamino)quinoxalin-2(1H)-one is unique due to its specific functionalization at the C3 position with a diethylamino group. This modification imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
3-(diethylamino)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-15(4-2)11-12(16)14-10-8-6-5-7-9(10)13-11/h5-8H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXDYUZYHZDPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26670029 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
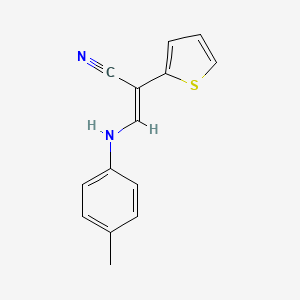
![2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2638671.png)
![N-(3-methyl-1,2-oxazol-5-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2638673.png)
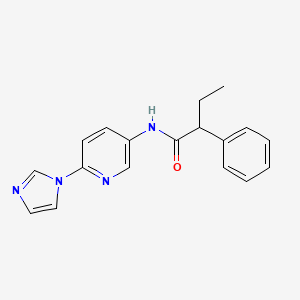

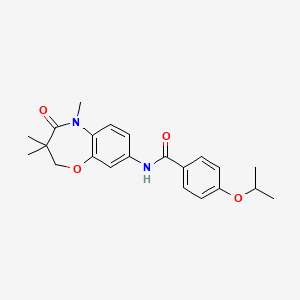
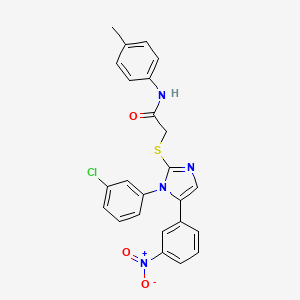
![3-benzyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2638681.png)
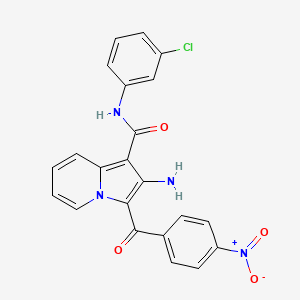
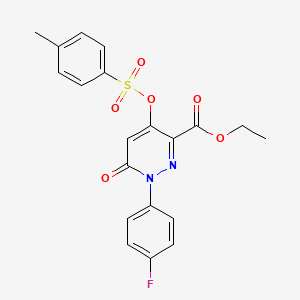
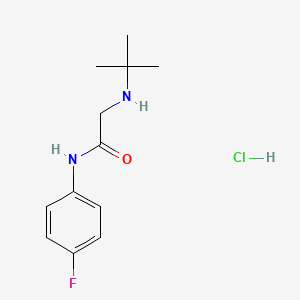
![1-(2-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638689.png)
![2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2638691.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2638693.png)
